molecular formula C13H17FO4 B14901621 Ethyl 3-(3-fluoro-4-methoxyphenyl)-3-hydroxybutanoate

Ethyl 3-(3-fluoro-4-methoxyphenyl)-3-hydroxybutanoate

Cat. No.: B14901621
M. Wt: 256.27 g/mol
InChI Key: NLAPUNRUSBCPHV-UHFFFAOYSA-N
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Description

Ethyl 3-(3-fluoro-4-methoxyphenyl)-3-hydroxybutanoate is a fluorinated β-hydroxy ester characterized by a 3-fluoro-4-methoxyphenyl substituent at the β-position of the hydroxybutanoate backbone. This compound is synthesized via diisobutylaluminum hydride (DIBAL-H) reduction of ethyl (E)-3-(3-fluoro-4-methoxyphenyl)acrylate, yielding an 87% isolated product with high diastereoselectivity (96:4 E:Z) .

Properties

Molecular Formula

C13H17FO4

Molecular Weight

256.27 g/mol

IUPAC Name

ethyl 3-(3-fluoro-4-methoxyphenyl)-3-hydroxybutanoate

InChI

InChI=1S/C13H17FO4/c1-4-18-12(15)8-13(2,16)9-5-6-11(17-3)10(14)7-9/h5-7,16H,4,8H2,1-3H3

InChI Key

NLAPUNRUSBCPHV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C)(C1=CC(=C(C=C1)OC)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-fluoro-4-methoxyphenyl)-3-hydroxybutanoate typically involves the esterification of 3-(3-fluoro-4-methoxyphenyl)-3-hydroxybutanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is refluxed to ensure complete esterification, and the product is then purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at the α-position to the carbonyl in the butanoate ester is susceptible to oxidation. Common reagents like potassium permanganate (KMnO₄) in acidic or basic conditions can convert the alcohol to a ketone. This reaction is critical for generating intermediates in pharmaceutical synthesis, such as ketones for further functionalization.

Reduction Reactions

The ester group can undergo reduction to form primary alcohols. Lithium aluminum hydride (LiAlH₄) is a typical reducing agent for esters, yielding alcohol derivatives. Additionally, enzymatic methods like asymmetric reduction using ketoreductases (e.g., PfODH from Pichia finlandica) have been demonstrated for structurally similar compounds, enabling stereoselective formation of chiral alcohols with high enantiomeric excess .

Substitution Reactions

The aromatic fluorine and methoxy groups influence reactivity:

  • Nucleophilic aromatic substitution : The electron-withdrawing fluoro group directs nucleophilic attack to specific positions on the benzene ring.

  • Methoxy group reactivity : The methoxy group can undergo demethylation under strong acidic conditions (e.g., HBr) to form phenolic derivatives.

Esterification

A common route involves esterification of the corresponding carboxylic acid (3-(3-fluoro-4-methoxyphenyl)-3-hydroxybutanoic acid) with ethanol using a strong acid catalyst (e.g., H₂SO₄) under reflux .

Biocatalytic Approaches

Enzymatic methods, such as those using ketoreductases and formate dehydrogenases , enable stereoselective reductions. For example, PfODH in Pichia finlandica catalyzes the asymmetric reduction of analogous β-keto esters to yield enantiomerically enriched alcohols .

Structural Comparisons

Compound Key Features Reactivity Differences
Ethyl 3-(3-fluoro-4-methoxyphenyl)-3-hydroxybutanoateFluoro + methoxy substituentsEnhanced electron-withdrawing effects
Ethyl 3-(4-methoxyphenyl)-3-hydroxybutanoateMethoxy onlyReduced aromatic ring reactivity
Ethyl 3-(4-fluorophenyl)-3-hydroxybutanoateFluoro onlyDifferent regioselectivity in substitution

Interaction Studies

The compound’s halogen substituents influence its binding to biological targets. For example, fluorine’s electron-withdrawing nature can modulate enzyme-ligand interactions, potentially enhancing therapeutic efficacy.

Key Research Findings

  • Enzymatic Synthesis : Biocatalytic methods achieve >99% enantiomeric excess in alcohol formation .

  • Substitution Patterns : Fluoro and methoxy groups synergistically affect reactivity in aromatic substitution.

  • Pharmaceutical Potential : Derivatives are explored as intermediates in anti-inflammatory and anticancer drug development.

Scientific Research Applications

Ethyl 3-(3-fluoro-4-methoxyphenyl)-3-hydroxybutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-fluoro-4-methoxyphenyl)-3-hydroxybutanoate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The fluoro and methoxy groups can enhance its binding affinity and specificity for certain targets, leading to desired biological outcomes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Ethyl 3-(3-Bromo-4-Fluorophenyl)-3-Hydroxybutanoate

This analog replaces the methoxy group with a bromine atom. The bromine increases molecular weight (303.13 g/mol vs. ~254.25 g/mol for the target compound) and may alter reactivity due to bromine’s polarizability.

Ethyl 4-(3-Chlorophenyl)-3-Oxobutanoate

Substituting the hydroxy group with a ketone and chlorine for fluorine results in a keto-ester (C₁₂H₁₃ClO₃).

Functional Group Modifications

Ethyl 3-Hydroxybutanoate (C₆H₁₀O₃)

The simplest analog lacks the aromatic substituent. It is synthesized via yeast-mediated reduction of ethyl acetoacetate, achieving 83–88% enantiomeric excess (ee). This compound is widely used in natural product synthesis, such as lactone and polyketide frameworks .

Ethyl 3-Hydroxy-3-Methylbutanoate (C₇H₁₄O₃)

A branched-chain analog with a methyl group at the β-position. Its molecular weight (146.18 g/mol) and lipophilicity (calculated XLogP3: 0.8) differ significantly from the target compound, making it more suitable for flavor/fragrance applications .

Enantiomeric and Diastereomeric Profiles

The target compound’s synthesis via DIBAL-H reduction achieves high diastereoselectivity (96:4 E:Z), critical for pharmaceutical applications requiring precise stereochemistry . In contrast, Ethyl 3-hydroxybutanoate is produced enantioselectively via yeast reduction (up to 100% ee after crystallization) or depolymerization of bacterial polyhydroxyalkanoates .

Data Table: Key Properties of Ethyl 3-(3-Fluoro-4-Methoxyphenyl)-3-Hydroxybutanoate and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthetic Method Yield/Selectivity Applications References
This compound C₁₃H₁₅FO₄ ~254.25 3-Fluoro, 4-methoxy DIBAL-H reduction of acrylate 87%, 96:4 E:Z Chiral intermediates
Ethyl 3-hydroxybutanoate C₆H₁₀O₃ 130.14 None Yeast reduction 83–88% ee Natural product synthesis
Ethyl 3-(3-bromo-4-fluorophenyl)-3-hydroxybutanoate C₁₂H₁₂BrFO₃ 303.13 3-Bromo, 4-fluoro Not reported Research chemical
Ethyl 3-hydroxy-3-methylbutanoate C₇H₁₄O₃ 146.18 3-Methyl Not reported Flavor industry

Biological Activity

Ethyl 3-(3-fluoro-4-methoxyphenyl)-3-hydroxybutanoate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Fluoro and Methoxy Substituents : These groups enhance the compound's binding affinity to biological targets.
  • Hydroxybutanoate Moiety : This part of the molecule is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The fluoro and methoxy groups are known to influence:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, potentially affecting metabolic pathways.
  • Receptor Modulation : It can modulate receptor activity, which is significant in pharmacological contexts.

Biological Activity and Applications

Research has indicated several potential applications for this compound:

1. Anticancer Activity

Studies have explored the compound's role in cancer therapy, focusing on its ability to induce apoptosis in cancer cells. For example:

  • Case Study : In vitro assays demonstrated that the compound significantly reduced cell viability in various cancer cell lines, suggesting its potential as an anticancer agent .

2. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects:

  • Research Findings : Animal models showed a reduction in inflammatory markers when treated with the compound, indicating its therapeutic potential in inflammatory diseases .

3. Biochemical Probing

This compound has been utilized as a biochemical probe to study enzyme interactions:

  • Application : It aids in understanding enzyme kinetics and mechanisms, providing insights into metabolic processes .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is essential:

Compound NameStructural FeaturesBiological Activity
Ethyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoateFluoro and methoxy groups; oxobutanoateAnticancer, anti-inflammatory
Ethyl 3-fluoro-4-methoxyphenyl sulfideSulfide group; fluoro and methoxyLimited anticancer activity
Benzene sulfonamide pyrazole derivativesSulfonamide group; varied substitutionsAntimicrobial properties

Research Studies and Findings

Several studies have contributed to our understanding of the biological activity of this compound:

  • Anticancer Studies : A study published in Journal of Medicinal Chemistry reported that derivatives of this compound exhibited significant cytotoxicity against breast cancer cell lines .
  • Enzyme Interaction Studies : Research highlighted its role as a biochemical probe, demonstrating effective binding to specific enzymes involved in metabolic pathways .
  • In Vivo Studies : Animal studies indicated promising results in reducing tumor size and inflammatory responses .

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